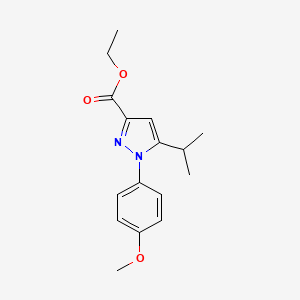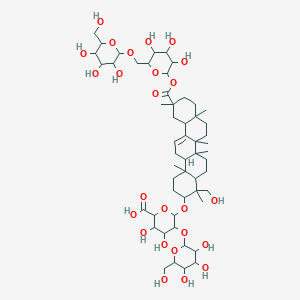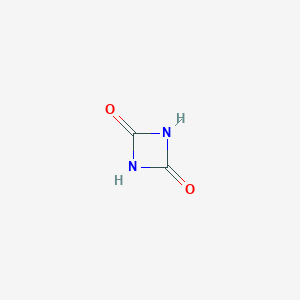
1,3-Diazetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazetidine-2,4-dione is a heterocyclic compound with the molecular formula C3H4N2O2 It features a four-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazetidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives. For example, the reaction of urea with phosgene under controlled conditions can yield this compound . Another method involves the reaction of isocyanates with amines, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with nucleophiles can lead to the formation of substituted diazetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazetidine derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
1,3-Diazetidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-diazetidine-2,4-dione involves its ability to undergo various chemical reactions due to the presence of reactive nitrogen and carbonyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups attached to the nitrogen atoms.
1,2-Diazacyclobutene: Another four-membered ring compound with different reactivity and stability.
1,3-Diphenyl-1,3-diazetidine-2,4-dione: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,3-Diazetidine-2,4-dione is unique due to its simple structure and the presence of two carbonyl groups, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable ring structures and undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
4455-27-0 |
|---|---|
Molecular Formula |
C2H2N2O2 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6) |
InChI Key |
PCHXZXKMYCGVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


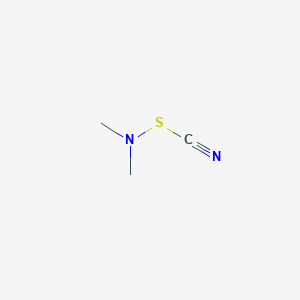
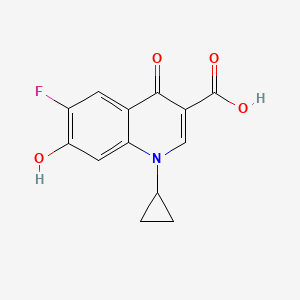
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

methanone](/img/structure/B14145264.png)

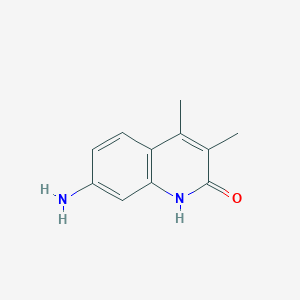
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
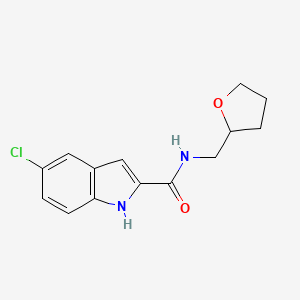
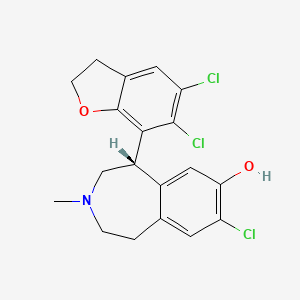
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
